Product packaging for ZINC64700951(Cat. No.:)

ZINC64700951

Cat. No.: B1193770
M. Wt: 443.95
InChI Key: IZRWMCVTMHMUEI-WIYYLYMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZINC64700951 is a chemical compound provided For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use. While specific studies on this compound are not available in the current literature, research on structurally related zinc-based coordination polymers and hybrid materials highlights the potential research value of such compounds. Zinc coordination polymers are a significant class of materials studied for their structural diversity and functional properties . For instance, certain zinc-based polymers demonstrate selective antimicrobial activity, providing a platform for investigating host-pathogen interactions and microbial inhibition mechanisms . Furthermore, hybrid materials utilizing layered zinc hydroxide solids have been extensively explored as advanced delivery matrices. These systems can intercalate organic anions and exhibit controlled release behavior, making them promising for developing novel storage and delivery systems in materials science . The release kinetics in such systems can often be described by models like Elovich and Freundlich, allowing for predictable and sustained compound delivery . Researchers investigating coordination chemistry, hybrid materials, metal-organic frameworks, and antimicrobial agents may find this compound of significant interest. All information presented is for research planning purposes and is not a specification for this product.

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

443.95

IUPAC Name

N-(3-Chloro-2-methylphenyl)-2-(((3aR,7R)-4-oxo-2-(p-tolyl)-1,3a,4,5,6,7-hexahydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)acetamide

InChI

InChI=1S/C21H22ClN5O2S/c1-12-6-8-14(9-7-12)17-10-18-20(29)24-25-21(27(18)26-17)30-11-19(28)23-16-5-3-4-15(22)13(16)2/h3-10,18,21,25-26H,11H2,1-2H3,(H,23,28)(H,24,29)/t18-,21-/m1/s1

InChI Key

IZRWMCVTMHMUEI-WIYYLYMNSA-N

SMILES

O=C(NC1=CC=CC(Cl)=C1C)CS[C@@H](N2[C@]3([H])C=C(C4=CC=C(C)C=C4)N2)NNC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC-64700951;  ZINC 64700951;  ZINC64700951

Origin of Product

United States

Computational Elucidation of Zinc64700951 S Molecular Interactions

Molecular Dynamics Simulations and Conformational Analysis of ZINC64700951 Complexes

Simulation Parameters and Force Fields (e.g., AMBER)

Molecular dynamics simulations, a cornerstone of computational elucidation, rely on meticulously defined simulation parameters and force fields to accurately model molecular behavior mdpi.comuiuc.edu. Force fields are collections of equations and associated constants designed to reproduce molecular geometry and properties, describing the time evolution of bond lengths, angles, torsions, and non-bonding interactions such as van der Waals and electrostatic forces uiuc.edu.

Conformational Stability and Dynamic Behavior of this compound-Target Interactions

Molecular dynamics simulations are extensively utilized to evaluate the stability and dynamic behavior of ligand-protein complexes, providing crucial information about how a compound interacts with its biological target over time researchgate.netmdpi.com. For this compound, these simulations have focused on its interactions with gp120, revealing insights into its antagonistic mechanism researchgate.netnih.govresearchgate.net.

MD simulations are indispensable for elucidating dynamic conformational changes and protein-protein interaction mechanisms at atomic resolution mdpi.com. The conformational dynamics of biomolecules can exhibit complex behaviors spanning a wide range of timescales, from picoseconds to seconds nih.gov. Analysis of MD trajectories often involves metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which quantify the structural stability and flexibility of the interacting molecules, respectively mdpi.comnih.gov. These analyses help to understand how this compound binds to and potentially modulates the conformation of gp120, thereby disrupting its role in viral entry researchgate.netnih.gov.

Binding Free Energy Calculations (e.g., MM/GBSA)

Binding free energy calculations are a vital component in refining molecular docking results and quantifying the strength of ligand-protein interactions researchgate.netnih.gov. Among these methods, Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) calculations are widely applied due to their balance of accuracy and computational efficiency cresset-group.comresearchgate.net. MM/GBSA is considered more theoretically rigorous than empirical scoring functions used in molecular docking and less computationally demanding than more rigorous alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) nih.govcresset-group.comresearchgate.netrsc.org.

MM/GBSA calculations account for solvent effects and system flexibility, providing a comprehensive thermodynamic analysis of ligand-target interactions researchgate.net. In studies involving this compound, MM/GBSA calculations have been performed to estimate its binding affinity to gp120 researchgate.netnih.govresearchgate.netscispace.com. Notably, this compound exhibited a binding free energy (∆G) of -43.77 kcal/mol with gp120, indicating a higher affinity compared to compound 18A, which showed a ∆G of -31.97 kcal/mol researchgate.netnih.govresearchgate.net. This favorable binding energy suggests this compound's potential as a potent gp120 antagonist.

Table 1: Binding Free Energies of this compound and Compound 18A with gp120

Compound IDDocking Score (kcal/mol)Binding Free Energy (∆G, kcal/mol)Target
This compound-8.8 researchgate.netnih.govresearchgate.net-43.77 researchgate.netnih.govresearchgate.netgp120
Compound 18A-7.3 researchgate.netnih.govresearchgate.net-31.97 researchgate.netnih.govresearchgate.netgp120

The interaction of this compound with validated allosteric hot spot residues, such as Asp368 and Met426, and binding hot spot residues, including Asn425, Glu370, Gly473, Trp427, and Met475 in gp120, further supports its promise as an antagonist researchgate.netnih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies Related to this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding and predicting the biological activities of chemical compounds based on their molecular structures ijpsr.combiolscigroup.us. While specific QSAR/SAR studies solely focused on a series of this compound analogues are not detailed in the provided literature, the principles of these methodologies are directly applicable to the optimization of this compound as a gp120 antagonist researchgate.netnih.govresearchgate.netijpsr.com. SAR primarily identifies the chemical groups responsible for a target biological effect, while QSAR attempts to quantitatively correlate structural properties with biological activity ijpsr.com. These studies guide the design of new molecules with improved activities ijpsr.combiolscigroup.us.

Descriptor Selection and Model Development

A critical step in developing robust QSAR models is the selection of appropriate molecular descriptors researchgate.net. Molecular descriptors are numerical quantities that encode the physicochemical information of a molecule mdpi.com. Various methods are employed for descriptor selection, including heuristic methods, genetic algorithms, and statistical ranking techniques such as the chi-squared method vegahub.eumdpi.comuliege.be. The goal is to identify a set of descriptors that are highly correlated with the biological activity while minimizing multicollinearity escholarship.org.

Once descriptors are selected, models are developed to establish a relationship between these descriptors and the observed biological activity. Common model development techniques include multiple linear regression (MLR), non-linear approaches, and artificial neural networks (ANNs) biolscigroup.usmdpi.comnih.gov. The quality and predictive capacity of a QSAR model are assessed using statistical criteria such as the coefficient of determination (R²), cross-validation coefficient (Q²cv), Fisher coefficient (F), and standard deviation (S) biolscigroup.usresearchgate.net. A high R² indicates a good fit between experimental and calculated values, while Q²cv measures the model's accuracy on unseen data biolscigroup.us.

Correlation of Structural Features with Binding Affinity and Antagonistic Activity

The ultimate aim of SAR and QSAR studies is to establish a clear correlation between specific structural features of compounds and their observed binding affinity or antagonistic activity ijpsr.comnih.gov. For this compound, its high binding affinity to gp120 (∆G = -43.77 kcal/mol) and its interaction with key gp120 residues (Asp368, Met426, Asn425, Glu370, Gly473, Trp427, Met475) are direct manifestations of its structural characteristics researchgate.netnih.govresearchgate.net. These specific interactions highlight the importance of the compound's molecular architecture in achieving its antagonistic effect.

Understanding these structure-activity relationships allows for the rational modification of this compound to potentially enhance its binding affinity, specificity, or other desired properties. For instance, the introduction of certain functional groups, such as halogens, can increase binding affinity by strengthening specific intermolecular interactions like dipole-induced dipole forces nih.gov. The ability of computational models to accurately differentiate between structurally similar ligands that exhibit significant differences in binding affinities, often referred to as "activity cliffs," is a crucial aspect of these studies and a key indicator of a model's predictive power biorxiv.org. Therefore, future SAR/QSAR investigations on this compound analogues would focus on systematically altering its structure and correlating these changes with measured or predicted antagonistic activity against gp120, further optimizing its therapeutic potential researchgate.netnih.govresearchgate.net.

Molecular Mechanism of Action of Zinc64700951 As an Hiv 1 Gp120 Antagonist

Identification of HIV-1 Envelope Glycoprotein (B1211001) gp120 as a Primary Molecular Target

The HIV-1 envelope glycoprotein gp120 is a crucial component of the virus's outer layer, forming part of the trimeric envelope spike on the viral surface sinobiological.comwikipedia.orgnih.govannualreviews.org. It is derived from the precursor gp160, which is cleaved into gp120 and gp41 wikipedia.orgnih.govannualreviews.orgnih.govmdpi.com. The gp120 subunit is non-covalently associated with the transmembrane glycoprotein gp41, anchoring the entire complex to the viral membrane wikipedia.orgnih.gov. Due to its direct involvement in initiating infection, gp120 is recognized as a primary molecular target for the development of HIV-1 inhibitors sinobiological.comwikipedia.organnualreviews.orgresearchgate.netnih.govresearchgate.net.

Role of gp120 in HIV-1 Entry Mechanisms

Viral entry into host cells is a multi-step process mediated by gp120. Initially, gp120 binds to the human cell surface antigen CD4, which is primarily expressed on helper T lymphocytes and monocytes/macrophages sinobiological.comwikipedia.orgnih.govmdpi.comashpublications.orgbeilstein-journals.orgmdpi.complos.org. This binding to CD4 induces a cascade of conformational changes within gp120, leading to the exposure or formation of a binding site for chemokine co-receptors, such as CCR5 or CXCR4 wikipedia.orgnih.govmdpi.comashpublications.orgbeilstein-journals.orgplos.orgfrontiersin.orgnih.govplos.org. The subsequent interaction with the co-receptor triggers further significant structural rearrangements in the gp41 subunit, ultimately leading to the fusion of the viral membrane with the host cell membrane, allowing the virus to enter the cell wikipedia.orgnih.govmdpi.commdpi.complos.orgfrontiersin.org.

Detailed Binding Site Characterization on gp120

ZINC64700951 was identified through computational methods, including per-residue energy contribution-based pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulations researchgate.netnih.govresearchgate.net. This compound demonstrated a higher affinity for gp120 compared to compound 18A, with a docking score of -8.8 kcal/mol and a binding free energy (∆G) of -43.77 kcal/mol, in contrast to compound 18A's docking score of -7.3 kcal/mol and ∆G of -31.97 kcal/mol researchgate.netnih.govresearchgate.netscispace.comresearchgate.net. This superior binding affinity underscores this compound's potential as a potent gp120 antagonist researchgate.netnih.govresearchgate.netscispace.comresearchgate.net.

Allosteric Hot Spot Residues (e.g., Asp368, Met426)

The interaction of this compound with gp120 involves specific allosteric hot spot residues. These residues, Asp368 and Met426, are crucial for the compound's mechanism of action researchgate.netnih.govresearchgate.netscispace.comresearchgate.net. Allosteric modulation implies that this compound binds to a site distinct from the primary active site, inducing conformational changes that disrupt gp120's function, similar to how compound 18A was proposed to disrupt allosteric structuring on gp120 researchgate.netnih.gov.

Binding Hot Spot Residues (e.g., Asn425, Glu370, Gly473, Trp427, Met475)

In addition to allosteric sites, this compound also interacts with several binding hot spot residues on gp120. These include Asn425, Glu370, Gly473, Trp427, and Met475 researchgate.netnih.govresearchgate.netscispace.comresearchgate.net. The collective interaction with these residues contributes to the compound's high affinity and inhibitory activity.

Table 1: Key Residues on HIV-1 gp120 Interacting with this compound

ResidueRole in this compound InteractionSource
Asp368Allosteric Hot Spot researchgate.netnih.govresearchgate.netscispace.comresearchgate.net
Met426Allosteric Hot Spot researchgate.netnih.govresearchgate.netscispace.comresearchgate.net
Asn425Binding Hot Spot researchgate.netnih.govresearchgate.netscispace.comresearchgate.net
Glu370Binding Hot Spot researchgate.netnih.govresearchgate.netscispace.comresearchgate.net
Gly473Binding Hot Spot researchgate.netnih.govresearchgate.netscispace.comresearchgate.net
Trp427Binding Hot Spot researchgate.netnih.govresearchgate.netscispace.comresearchgate.net
Met475Binding Hot Spot researchgate.netnih.govresearchgate.netscispace.comresearchgate.net

Interactions within the CD4 Binding Cavity

Molecular docking, molecular dynamics simulations, and binding free energy analyses have shown that this compound's interactions occur within the CD4 binding cavity of gp120 researchgate.netnih.govresearchgate.net. This cavity is a critical region on gp120, as it is the site where the virus initially attaches to the host cell's CD4 receptor nih.govbeilstein-journals.orgmdpi.complos.orgmdpi.com. By targeting this specific cavity, this compound directly interferes with the initial and crucial steps of viral attachment and entry researchgate.netnih.govresearchgate.net.

Inhibition of gp120-Mediated Viral Entry at a Molecular Level

The binding of this compound to the identified allosteric and binding hot spot residues within the CD4 binding cavity of gp120 effectively inhibits gp120-mediated viral entry researchgate.netnih.govresearchgate.net. By occupying or modulating this critical binding site, this compound is believed to disrupt the necessary conformational changes in gp120 that are required for its sequential binding to CD4 and then to the co-receptors researchgate.netplos.orgnih.govresearchgate.netmdpi.com. This interference prevents the stable formation of the gp120-CD4 complex and subsequent co-receptor interactions, thereby blocking the fusion of the viral and host cell membranes and ultimately inhibiting HIV-1 from entering target cells researchgate.netnih.govresearchgate.net. Consequently, this compound is considered a promising antagonist for inhibiting HIV target cell viral entry researchgate.netnih.govresearchgate.netscispace.comresearchgate.net.

Disruption of Allosteric Structuring of gp120

The HIV-1 gp120 protein exists in a metastable conformation, undergoing significant allosteric rearrangements upon binding to its host receptors nih.govnih.govresearchgate.net. These conformational transitions are orchestrated by allosteric elements within each gp120 protomer, leading to the exposure of the co-receptor binding site and fusion elements necessary for viral entry nih.govresearchgate.net. The gp120 core is inherently flexible and becomes rigidified upon CD4 binding.

Interference with gp120-CD4 Interaction Pathways

The initial and critical step in HIV-1 infection is the high-affinity interaction between the gp120 subunit of the viral envelope and the human CD4 receptor on target cells wikipedia.orgguidetopharmacology.org. This binding event triggers a series of conformational changes in gp120, which in turn expose the co-receptor binding site, allowing for subsequent interaction with chemokine receptors (CCR5 or CXCR4) and ultimately leading to viral fusion with the host cell membrane nih.govwikipedia.org.

This compound directly interferes with these essential gp120-CD4 interaction pathways by binding within the CD4 binding cavity of gp120 nih.govnih.gov. This strategic binding prevents the initial attachment of the virus to host immune cells, thereby blocking the first step of viral entry. The binding of this compound involves interactions with key binding hot spot residues in gp120, including Asn425, Glu370, Gly473, Trp427, and Met475 nih.govnih.gov.

Comparative in silico studies have demonstrated this compound's high affinity for gp120. As shown in Table 1, this compound exhibits a more favorable docking score and binding free energy compared to compound 18A, suggesting a stronger interaction with the gp120 target nih.govnih.gov.

Table 1: Comparative Binding Affinities of this compound and Compound 18A to HIV-1 gp120

CompoundDocking Score (kcal/mol) nih.govnih.govBinding Free Energy (ΔG, kcal/mol) nih.govnih.gov
This compound-8.8-43.77
Compound 18A-7.3-31.97

This mechanism of action is consistent with other known gp120 antagonists, such as Fostemsavir (temsavir), which binds directly to the gp120 subunit near the CD4 attachment site, locking gp120 into a closed formation and preventing viral attachment to CD4+ T-cells. Similarly, a class of gp120 antagonists known as NBDs targets the Phe43 cavity of gp120, mimicking the binding of Phe43 of CD4 and occupying the CD4 binding site. While some gp120 antagonists may not directly prevent CD4:gp120 binding, they can potently interfere with CD4-induced conformational changes in the HIV-1 envelope glycoproteins, which are critical for subsequent viral entry steps. By directly engaging the CD4 binding cavity and disrupting allosteric structuring, this compound effectively blocks the necessary interactions and conformational shifts required for HIV-1 to enter host cells.

Preclinical in Vitro Mechanistic Investigations of Zinc64700951 Excluding Clinical Outcomes

Assessment of Antagonistic Activity against HIV-1 Target Cell Entry in Model Systems

Preclinical studies have assessed ZINC64700951 for its antagonistic activity against HIV-1 target cell entry, primarily through in silico molecular docking and binding free energy analyses. The HIV-1 envelope glycoprotein (B1211001) gp120 is a well-established target for inhibiting viral entry, as its interaction with the host cell's CD4 receptor is the initial step in the infection process. researchgate.netnih.gov

Research indicates that this compound exhibits a notable affinity for gp120. In comparative analyses, this compound demonstrated a higher binding affinity to gp120 compared to compound 18A, a known chemotype in the development of viral cell entry inhibitors. researchgate.netnih.govresearchgate.net The docking score for this compound was determined to be -8.8 kcal/mol, with a binding free energy (∆G) of -43.77 kcal/mol. researchgate.netnih.govresearchgate.net In contrast, compound 18A showed a docking score of -7.3 kcal/mol and a ∆G of -31.97 kcal/mol. researchgate.netnih.govresearchgate.net These computational findings suggest a more favorable interaction between this compound and the gp120 protein.

The antagonistic activity of this compound is further supported by its predicted interactions with key residues within gp120. Specifically, this compound was found to interact with validated allosteric hot spot residues, Asp368 and Met426, and binding hot spot residues, Asn425, Glu370, Gly473, Trp427, and Met475, within the gp120 protein. researchgate.netnih.govresearchgate.net These interactions are crucial for disrupting the allosteric structuring of gp120, which is essential for HIV-1 entry. researchgate.net

The following table summarizes the comparative binding data:

CompoundDocking Score (kcal/mol)Binding Free Energy (∆G, kcal/mol)Target
This compound-8.8-43.77HIV-1 gp120
Compound 18A-7.3-31.97HIV-1 gp120

Evaluation of this compound as an HIV-1 Viral Entry Inhibitor Prototype in Model Systems

Based on its strong antagonistic activity against gp120, this compound has been evaluated as a promising prototype for the development of novel HIV-1 viral entry inhibitors. researchgate.netresearchgate.net The ability of this compound to interact with critical allosteric and binding hot spot residues on gp120 suggests a mechanism of action that could effectively impede the initial stages of HIV-1 infection. researchgate.netnih.govresearchgate.net

The in silico studies, including pharmacophore modeling, molecular docking, and molecular dynamics simulations, have been instrumental in identifying and characterizing this compound. researchgate.netnih.gov These computational approaches have allowed researchers to rank compounds based on their affinity and interactions within the CD4 binding cavity of gp120. researchgate.net The superior affinity demonstrated by this compound positions it as a valuable lead compound. researchgate.netnih.govresearchgate.net

The findings suggest that this compound could serve as a foundational prototype for further optimization efforts aimed at developing more potent and diverse HIV target cell viral entry inhibitors. researchgate.netresearchgate.net Its specific interactions with gp120 underscore its potential to disrupt the viral entry process, offering a promising avenue for future antiretroviral therapeutic strategies. researchgate.netnih.gov

Zinc64700951 As a Prototype for Rational Design and Optimization in Antiviral Research

Scaffold Identification and Lead Optimization Strategies

The identification of ZINC64700951 as a potential antiviral agent highlights the power of computational screening and structure-based drug design in modern drug discovery. This compound, identified from the ZINC database, functions as an antagonist of gp120, a critical protein for HIV-1 entry into host cells via interaction with the CD4 receptor researchgate.netresearchgate.net. This initial identification positions this compound as a valuable scaffold for further development.

Scaffold identification often involves high-throughput screening (HTS) or in silico molecular modeling to find core structures with desired biological activity mdpi.com. Once a promising "hit" compound like this compound is identified, the process moves into lead optimization. Lead optimization is a crucial, iterative phase aimed at improving the biological activity, target selectivity, potency, and pharmacokinetic properties of a lead compound, while also addressing potential toxicity danaher.comcreative-biostructure.com. Key strategies in this phase include:

Direct Chemical Manipulation: Modifying functional groups, making isosteric replacements, or adjusting ring systems of the lead compound's natural structure danaher.com.

Pharmacophore Modeling: Generating models based on the structural features essential for binding to the target, which can then guide the design of new molecules researchgate.netresearchgate.netnih.gov.

Scaffold Hopping: Replacing the core structure of a lead molecule with a chemically distinct scaffold while retaining or improving pharmacological properties scielo.br.

Side-Chain Decoration: Retaining the privileged scaffold and modifying its side chains to enhance binding interactions or other properties scielo.br.

This compound's strong affinity for gp120 makes it an excellent starting point for such optimization efforts. Its designation as a prototype suggests its core structure could be a foundation for designing a series of novel compounds with improved antiviral profiles researchgate.net.

Design of Novel this compound Derivatives with Enhanced Target Affinity

The efficacy of this compound as an antagonist of HIV-1 gp120 stems from its favorable binding interactions. Computational studies have shown that this compound exhibits a high binding affinity for gp120, evidenced by a docking score of -8.8 kcal/mol and a Gibbs free energy (∆G) of -43.77 kcal/mol researchgate.netresearchgate.netresearchgate.net. This affinity is superior to that of other compounds, such as compound 18A, which had a docking score of -7.3 kcal/mol and a ∆G of -31.97 kcal/mol researchgate.netresearchgate.netresearchgate.net.

The detailed molecular interactions of this compound with gp120 provide critical insights for the design of novel derivatives. This compound interacts with several key residues within the gp120 protein, including validated allosteric hot spot residues Asp368 and Met426, and binding hot spot residues Asn425, Glu370, Gly473, Trp427, and Met475 researchgate.netresearchgate.netresearchgate.net. These specific interactions can be leveraged to design derivatives with enhanced target affinity and selectivity.

The design process for novel this compound derivatives would involve:

Structure-Based Design (SBDD): Utilizing the known 3D structure of gp120 and the binding mode of this compound to rationally modify the compound's structure. This could involve introducing new functional groups that form stronger hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the identified hot spot residues danaher.compatsnap.com.

Computational Screening of Analogs: Virtually screening libraries of this compound analogs or chemically similar compounds to identify those with improved docking scores and binding energies patsnap.com.

Pharmacophore-Guided Synthesis: Developing a pharmacophore model based on this compound's key binding features and using it to guide the synthesis of new chemical entities that precisely match these features researchgate.net.

The objective is to create compounds that not only retain but enhance the antagonistic effect on gp120-CD4 interaction, thereby more effectively blocking viral entry.

Table 1: Binding Affinity of this compound to HIV-1 gp120

CompoundTarget ProteinDocking Score (kcal/mol)∆G (kcal/mol)Key Interacting Residues in gp120
This compoundgp120 (HIV-1)-8.8-43.77Asp368, Met426 (allosteric); Asn425, Glu370, Gly473, Trp427, Met475 (binding) researchgate.netresearchgate.netresearchgate.net
Compound 18Agp120 (HIV-1)-7.3-31.97Not specified researchgate.netresearchgate.netresearchgate.net

Future Avenues for Computational and Experimental Validation in Antiviral Research

The journey from a promising prototype like this compound to a clinically viable antiviral drug necessitates rigorous computational and experimental validation. Future research avenues will focus on a multi-faceted approach to confirm and optimize the antiviral potential of this compound and its derivatives.

Computational Validation:

Molecular Dynamics (MD) Simulations: Beyond static docking, MD simulations can provide insights into the dynamic behavior of the this compound-gp120 complex, assessing the stability of the binding and identifying potential conformational changes that might impact efficacy researchgate.netpatsnap.com.

Free Energy Perturbation (FEP) Calculations: More advanced computational methods like FEP can precisely calculate the binding free energies of this compound derivatives, offering a quantitative measure of their improved affinity researchgate.net.

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML algorithms can be employed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, optimize drug-like characteristics, and even generate novel molecular structures with desired properties, further streamlining the design process scielo.brpatsnap.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models based on this compound and its derivatives can help predict the biological activity of new compounds based on their chemical structures, guiding future synthesis efforts nih.govcreative-biostructure.com.

Experimental Validation:

In Vitro Assays: Derivatives of this compound will require comprehensive in vitro testing to confirm their inhibitory activity against gp120-CD4 interaction and their antiviral efficacy in cell culture models of HIV-1 infection studysmarter.co.ukresearchgate.net. This includes dose-response experiments to determine half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50).

Co-crystal Structure Determination: Obtaining co-crystal structures of this compound derivatives bound to gp120 through techniques like X-ray crystallography or cryo-electron microscopy will provide atomic-level details of their interactions, validating computational predictions and guiding further refinements creative-biostructure.compatsnap.com.

Resistance Profiling: Investigating the potential for HIV-1 to develop resistance to this compound and its derivatives is crucial. This involves selecting for resistant viral strains in vitro and identifying mutations that confer resistance, which can then inform the design of next-generation compounds annualreviews.org.

In Vivo Studies: Promising derivatives will eventually need to be tested in appropriate animal models to assess their efficacy, pharmacokinetics, and preliminary safety profiles in a living system studysmarter.co.ukresearchgate.net.

By integrating these computational and experimental approaches, this compound can serve as a robust prototype, accelerating the rational design and optimization of potent and selective antiviral agents for HIV-1 and potentially other viral infections.

Q & A

Q. How can researchers identify novel research gaps related to ZINC64700951 in existing literature?

To identify gaps, conduct a systematic literature review using databases like PubMed, SciFinder, or Reaxys. Focus on unresolved mechanistic studies, unvalidated biological targets, or contradictory findings. Align your inquiry with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the research question . Ensure the gap addresses a lack of experimental validation or theoretical exploration, such as understudied pharmacokinetic properties or unexplored synthetic pathways .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

Reproducibility requires detailed protocols for synthesis, purification, and characterization. Document reaction conditions (temperature, solvent, catalysts), analytical methods (HPLC, NMR), and validation against literature standards. Reference established methodologies (e.g., chromatography techniques) and include raw spectral data in supplementary materials . Independent replication by a third party is recommended to confirm results .

Q. How should researchers validate the chemical structure of this compound using spectroscopic methods?

Combine multiple techniques:

  • NMR : Compare proton/carbon shifts with predicted spectra from computational tools (e.g., ACD/Labs).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification. Cross-validate findings with published data for analogous compounds .

Q. What are the best practices for synthesizing this compound with high purity?

Optimize synthesis via Design of Experiments (DOE) to vary parameters (e.g., reaction time, stoichiometry). Use preparative HPLC for purification and validate purity via ≥95% HPLC area-under-curve. Include step-by-step protocols in the methods section, citing precedents for similar compounds .

Q. How to formulate a hypothesis for this compound’s mechanism of action based on preliminary data?

Develop a testable hypothesis by integrating structural analogs’ bioactivity data and computational docking results (e.g., AutoDock Vina). For example: “ZINC64700950 inhibits Protein X via hydrophobic binding at Site Y, reducing enzymatic activity by ≥50% at 10 µM.” Ensure alignment with known biochemical pathways .

Advanced Research Questions

Q. How should researchers approach contradictory findings in studies on this compound’s biological activity?

Conduct a meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines) causing discrepancies. Perform sensitivity analyses to assess the impact of outliers or methodological differences. Replicate key experiments under standardized conditions, reporting confidence intervals and effect sizes .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use machine learning (e.g., random forests) to predict activity cliffs. Validate models via leave-one-out cross-validation and external test sets .

Q. How to integrate computational modeling with experimental data to elucidate this compound’s mechanism of action?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental binding assays (SPR, ITC). Validate docking poses with mutagenesis studies on target proteins. Use free-energy perturbation (FEP) to quantify binding affinity changes .

Q. What strategies mitigate bias in high-throughput screening (HTS) of this compound analogs?

Implement blinding during data collection and analysis. Use Z’-factor metrics to validate assay robustness. Apply false discovery rate (FDR) correction to hit selection. Include positive/negative controls in each plate .

Q. How to address ethical considerations in in vivo studies involving this compound?

Obtain IRB/IACUC approval, ensuring humane endpoints and sample size justification via power analysis. Publish negative results to avoid publication bias. Adhere to ARRIVE guidelines for reporting animal studies .

Methodological Frameworks

  • Data Contradiction Analysis : Use forest plots to visualize effect size heterogeneity across studies .
  • Experimental Reproducibility : Share datasets via repositories like Zenodo, adhering to FAIR principles .
  • Literature Gaps : Map existing knowledge via tools like VOSviewer to identify understudied domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZINC64700951
Reactant of Route 2
Reactant of Route 2
ZINC64700951

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.